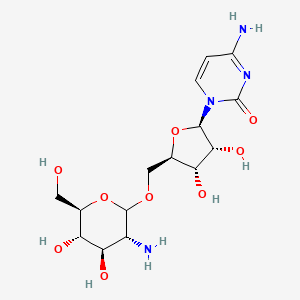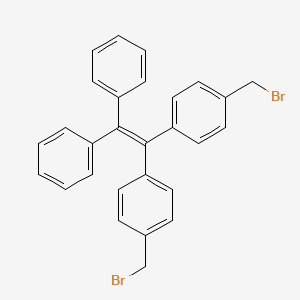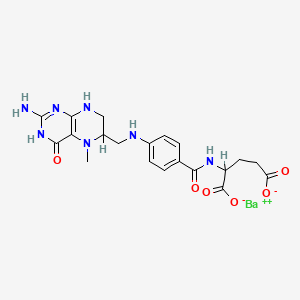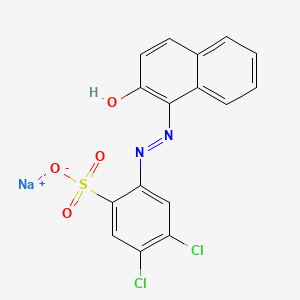
Allopurirol, 7-bromo-
説明
Allopurinol, also known as 1,5-dihydro-4H-pyrazolo [3,4-d]pyrimidin-4-one, is a medication used to decrease high blood uric acid levels . It is specifically used to prevent gout, prevent specific types of kidney stones, and for the high uric acid levels that can occur with chemotherapy .
Synthesis Analysis
There are several ways of synthesizing allopurinol. One method involves the hydrolysis of the nitrile group of 3-amino-4-cyanopyrazole (VI) with concentrated sulfuric acid, which yields 3-amino-4-pyrazolecarboxamide (X) isolated as the sulfate in greater than 80% yield . Another method involves the C6 deamination of the corresponding 8-aza-7-bromo-7-deazaadenine LNA 5 using aqueous sodium hydroxide .Molecular Structure Analysis
The molecular structure of Allopurinol is C5H4N4O . It is a structural analog of the natural purine base, hypoxanthine .Chemical Reactions Analysis
Allopurinol is a xanthine oxidase inhibitor. It works by reducing the production of uric acid in the body . High levels of uric acid may cause gout attacks or kidney stones .Physical And Chemical Properties Analysis
Allopurinol is a synthesized purine, structurally analogous to a naturally occurring purine in the human body called hypoxanthine . It was first synthesized and reported in 1956 .科学的研究の応用
Treatment of Hyperuricemia and Gout
Allopurinol is commonly prescribed to treat excess uric acid in the blood . It inhibits the degradation of hypoxanthine by xanthine oxidase, which helps to reduce the levels of uric acid, thereby preventing gout attacks .
Inflammatory Bowel Disease (IBD) Research
Allopurinol has been used in research related to Inflammatory Bowel Disease (IBD). It disrupts purine metabolism, which can increase damage in experimental colitis . This research provides insight into the role of purine salvage on cellular metabolism and gut health in the context of IBD .
Wound Healing Studies
Allopurinol has been studied for its effects on wound healing. It has been found to disrupt proliferation and attenuate wound healing, leading to increased tissue damage in murine experimental colitis .
Anticancer Research
Allopurinol derivatives have shown anticancer activity. For example, compound 4 showed potent cytotoxicity against human hepatoma carcinoma cell lines . These findings suggest that the anticancer activities of the allopurinol derivatives may not be associated with XOD inhibition .
Drug Sensing Research
Allopurinol has been used in theoretical investigations to nominate a potential electrochemical sensor for the allopurinol drug molecule .
Metabolic Studies
Allopurinol has been used in studies to understand the effects of drugs on metabolic processes. For example, it has been found to shift adenylate and creatine metabolism .
作用機序
Target of Action
Allopurirol, 7-bromo-, also known as Allopurinol, primarily targets the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid . By inhibiting this enzyme, Allopurirol, 7-bromo- reduces the production of uric acid, a substance that can form crystals in the joints and cause gout .
Mode of Action
Allopurirol, 7-bromo- is a structural analog of the natural purine base, hypoxanthine . After ingestion, it is metabolized to its active metabolite, oxypurinol, in the liver . Both Allopurirol, 7-bromo- and oxypurinol inhibit the action of xanthine oxidase . They are also converted by the purine salvage pathway to their respective ribonucleotides .
Biochemical Pathways
Allopurirol, 7-bromo- acts on the purine catabolism pathway, reducing the production of uric acid without disrupting the biosynthesis of vital purines . It is proposed that Allopurirol, 7-bromo- mediates thiopurine-S-methyltransferase (TPMT) inhibition, through the production of 2-hydroxy-6-thiopurine (2OH6MP) .
Pharmacokinetics
The pharmacokinetic parameters of Allopurirol, 7-bromo- after oral dosage include an oral bioavailability of 79 ± 20%, an elimination half-life of 1.2 ± 0.3 hours, apparent oral clearance of 15.8 ± 5.2 mL/min/kg, and an apparent volume of distribution after oral administration of 1.31 ± 0.41 L/kg . Oxypurinol is eliminated almost entirely unchanged in urine, with 1–3% conversion to two riboside metabolites .
Result of Action
The primary result of Allopurirol, 7-bromo- action is the reduction of uric acid levels in the body . This leads to a decrease in the number of repeated attacks of gout, a disease that occurs by the deposition of monosodium urate crystals in body tissues, especially around joints .
Action Environment
The action of Allopurirol, 7-bromo- can be influenced by various environmental factors. For instance, diets low in protein and total calories markedly decrease the clearance of oxypurinol . Uricosuric drugs, such as probenecid, have potentially opposing effects on the hypouricemic efficacy of Allopurirol, 7-bromo-. Their uricosuric effect lowers the plasma concentrations of urate; however, they increase the renal clearance of oxypurinol, thus potentially decreasing the influence of Allopurirol, 7-bromo- .
特性
IUPAC Name |
3-bromo-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-4-2-3(9-10-4)5(11)8-1-7-2/h1H,(H,9,10)(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKYPDHJIIUUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346406 | |
| Record name | Allopurirol, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allopurirol, 7-bromo- | |
CAS RN |
20419-67-4 | |
| Record name | Allopurirol, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![sodium;N-[[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]carbamoyl]-2,2-dimethylpropanamide](/img/structure/B1497071.png)
![[(4S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B1497073.png)

![1-[1-(Phenoxymethyl)cyclopropyl]methanamine](/img/structure/B1497078.png)
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1497079.png)

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B1497083.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL](/img/structure/B1497088.png)


